molecular formula C15H13ClO B1302642 4-Chloro-4'-ethylbenzophenone CAS No. 71766-56-8

4-Chloro-4'-ethylbenzophenone

Cat. No. B1302642
CAS RN: 71766-56-8
M. Wt: 244.71 g/mol
InChI Key: HTDCCGJLLNCMIB-UHFFFAOYSA-N
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Description

4-Chloro-4’-ethylbenzophenone is a compound with the molecular formula C15H13ClO and a molecular weight of 244.72 . It is also known by its IUPAC name, (4-chlorophenyl)(4-ethylphenyl)methanone .


Synthesis Analysis

The synthesis of 4-Chloro-4’-ethylbenzophenone involves a Suzuki Coupling reaction . The reaction conditions include the use of sodium t-butanolate in N,N-dimethyl acetamide at 80°C for 0.25 hours . The yield of the reaction is approximately 95% .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-ethylbenzophenone consists of a benzene ring substituted with a chlorine atom and an ethyl group .

properties

IUPAC Name

(4-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCCGJLLNCMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373923
Record name 4-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-ethylbenzophenone

CAS RN

71766-56-8
Record name 4-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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